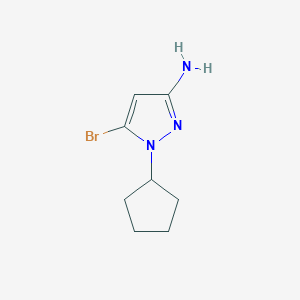![molecular formula C13H14ClNO2 B11730887 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol](/img/structure/B11730887.png)
1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol is a chemical compound that features a quinoline ring substituted with a chlorine atom at the 4-position and an oxy group at the 7-position, linked to a 2-methylpropan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloroquinoline, which can be achieved through the chlorination of quinoline.
Formation of the Oxy Linkage: The 4-chloroquinoline is then reacted with an appropriate alcohol, such as 2-methylpropan-2-ol, under basic conditions to form the oxy linkage at the 7-position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimalarial agent due to its structural similarity to chloroquine.
Chemical Biology: It is used as a probe to study the interactions of quinoline derivatives with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting the replication process in pathogens. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with an additional hydroxyl group.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness: 1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of the 2-methylpropan-2-ol moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives.
Propriétés
IUPAC Name |
1-(4-chloroquinolin-7-yl)oxy-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2,16)8-17-9-3-4-10-11(14)5-6-15-12(10)7-9/h3-7,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKWXIVETIGZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11730810.png)
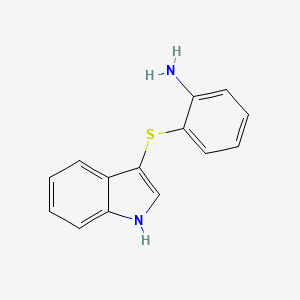
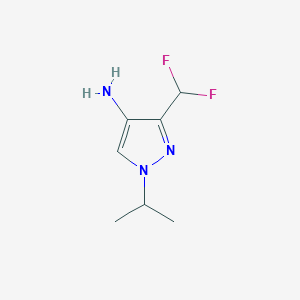
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730831.png)
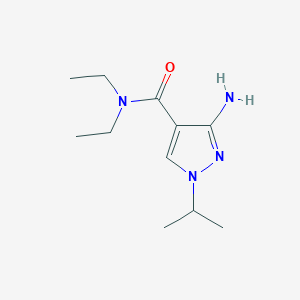
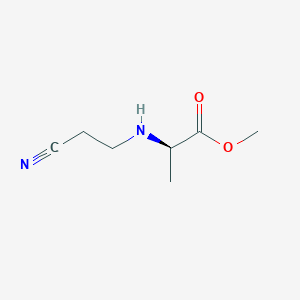
![1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730846.png)
![4-{[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile](/img/structure/B11730850.png)
![1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730858.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11730870.png)

![4-Chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile](/img/structure/B11730877.png)
